molecular formula C16H10Cl2N2O2S B3127111 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate CAS No. 338398-97-3

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate

Cat. No.: B3127111
CAS No.: 338398-97-3
M. Wt: 365.2 g/mol
InChI Key: YEMAUOYTVIBIMB-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate is a complex organic compound that features a thiazole ring, a pyridine ring, and a dichlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and dichlorobenzene groups via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyridinyl)-1,3-thiazol-4-yl benzoate: Similar structure but lacks the methyl and dichlorobenzene groups.

    5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl benzoate: Similar structure but lacks the dichlorobenzene group.

    2-(3-Pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate: Similar structure but lacks the methyl group.

Uniqueness

The uniqueness of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group, pyridine ring, thiazole ring, and dichlorobenzene moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-3-2-4-19-8-10)22-16(21)11-5-12(17)7-13(18)6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMAUOYTVIBIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197020
Record name 5-Methyl-2-(3-pyridinyl)-4-thiazolyl 3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338398-97-3
Record name 5-Methyl-2-(3-pyridinyl)-4-thiazolyl 3,5-dichlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338398-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(3-pyridinyl)-4-thiazolyl 3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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